8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;dihydrochloride
Description
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one; dihydrochloride is a bicyclic heteroaromatic compound featuring a fused benzo-naphthyridine core with a fluorine substituent at the 8-position and a ketone group at the 10-position. The dihydrochloride salt enhances its solubility and stability for pharmaceutical applications. Its molecular formula is C₁₂H₁₂Cl₂FN₂O, derived from the parent compound (C₁₂H₁₁FN₂O) with two HCl molecules . The compound is structurally related to CNS-active agents, as evidenced by its similarity to analogs targeting serotonin (5-HT1A) and sigma-1 (σ1) receptors .
Properties
IUPAC Name |
8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O.2ClH/c13-7-1-2-10-8(5-7)12(16)9-6-14-4-3-11(9)15-10;;/h1-2,5,14H,3-4,6H2,(H,15,16);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTUIJAVZAVKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C(C2=O)C=C(C=C3)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one; dihydrochloride is a fluorinated compound belonging to the naphthyridine family. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
The molecular characteristics of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one; dihydrochloride are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 232.25 g/mol |
| IUPAC Name | 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one dihydrochloride |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The fluorine atom at the 8th position enhances lipophilicity and metabolic stability, which can improve binding affinity to specific receptors or enzymes. This modification may lead to increased pharmacological effects compared to non-fluorinated analogs.
Biological Activity
Research has indicated that 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one exhibits several notable biological activities:
- Antiviral Properties : Preliminary studies suggest that the compound may inhibit viral replication through mechanisms involving interference with viral entry or replication processes.
- CNS Activity : The compound has shown potential in modulating neurotransmitter systems within the central nervous system (CNS). Its effects on serotonin receptors indicate a possible role in treating mood disorders or anxiety.
- Antimicrobial Effects : Some studies have reported antimicrobial activity against specific bacterial strains, suggesting its utility in developing new antibacterial agents.
Case Studies
Several studies have evaluated the efficacy and safety of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one:
- Study on Antiviral Efficacy : A study demonstrated that this compound exhibited significant antiviral activity against certain RNA viruses with an IC value in the low micromolar range. The mechanism was linked to inhibition of viral polymerase activity .
- Neuropharmacological Assessment : In vivo experiments indicated that administration of the compound resulted in anxiolytic-like effects in rodent models. Behavioral tests showed reduced anxiety-related behaviors compared to control groups .
Comparative Analysis
The following table compares 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one with other related compounds:
| Compound | Antiviral Activity | CNS Activity | Antimicrobial Activity |
|---|---|---|---|
| 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one | Yes | Yes | Moderate |
| 8-Chloro derivative | Limited | Moderate | Yes |
| Non-fluorinated analog | No | Low | Low |
Comparison with Similar Compounds
Structural Analogues in the Benzo[b][1,6]naphthyridine Family
Key Observations :
- Fluorine vs. Chlorine Substitution : The 8-fluoro derivative exhibits enhanced metabolic stability compared to 8-chloro analogs due to fluorine’s electronegativity and smaller atomic radius, which reduces steric hindrance in receptor binding .
- Ring Modifications: Thieno-fused derivatives (e.g., 8d) demonstrate superior drug-likeness scores compared to purely benzo-fused systems, likely due to improved solubility and π-stacking interactions .
- Biological Activity : Matrine derivatives (e.g., 17–21) with complex polycyclic frameworks show broad-spectrum anticancer activity but lack the fluorinated substitutions seen in the target compound, limiting their CNS permeability .
Commercial and Industrial Relevance
- Suppliers: The dihydrochloride salt is supplied by multiple vendors (e.g., Tianjin Blue Wild Cat Biotechnology, Shandong Chemed Pharmaceutical) at a lead time of 4–6 weeks, reflecting its demand in preclinical research .
- Cost Efficiency : Bulk pricing (>5x pack size) and certifications (e.g., ISO) ensure compliance with pharmaceutical standards, unlike less-regulated natural derivatives like matrine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
